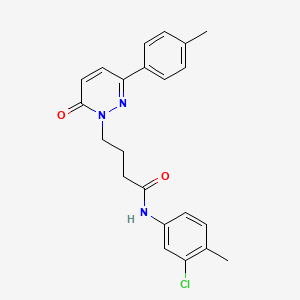![molecular formula C26H38N2O3S B2516393 1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine CAS No. 2305565-49-3](/img/structure/B2516393.png)
1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is commonly referred to as TBPB and is a potent agonist of the transient receptor potential vanilloid 1 (TRPV1) channel. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain and thermoregulation. TBPB has been shown to activate TRPV1 channels and induce analgesia, making it a promising target for the development of novel pain medications.
作用机制
TBPB works by activating 1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine channels, which are expressed in sensory neurons. Activation of these channels leads to the release of neurotransmitters, including substance P and calcitonin gene-related peptide (CGRP), which play a crucial role in pain signaling. TBPB has been shown to induce desensitization of 1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine channels, leading to a decrease in pain signaling.
Biochemical and Physiological Effects:
TBPB has been shown to have several biochemical and physiological effects. In addition to its analgesic properties, TBPB has been shown to induce hypothermia in preclinical models. This effect is thought to be due to the activation of 1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine channels, which play a crucial role in thermoregulation. Additionally, TBPB has been shown to have anti-inflammatory properties, making it a promising target for the development of novel anti-inflammatory medications.
实验室实验的优点和局限性
One of the main advantages of TBPB is its potency and selectivity for 1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine channels. This makes it a valuable tool for studying the role of these channels in pain and thermoregulation. However, the low yield of TBPB synthesis makes it challenging to produce large quantities of the compound, which can limit its use in certain experiments.
未来方向
There are several future directions for research on TBPB. One area of focus is the development of novel pain medications based on TBPB. Additionally, there is growing interest in the potential use of TBPB as a treatment for other conditions, such as inflammation and cancer. Further research is needed to fully understand the potential therapeutic applications of TBPB and to develop more efficient synthesis methods for producing the compound.
合成方法
The synthesis of TBPB is a complex process that involves several steps. The first step is the preparation of 5-tert-butyl-2-(pentyloxy)benzenesulfonyl chloride, which is then reacted with 4-methylphenylpiperazine to yield TBPB. The overall yield of this process is relatively low, making it challenging to produce large quantities of TBPB.
科学研究应用
TBPB has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use as a pain medication. TBPB has been shown to produce potent analgesia in preclinical models of pain, including inflammatory and neuropathic pain. Additionally, TBPB has been shown to have a lower risk of developing tolerance and addiction compared to traditional opioid medications.
属性
IUPAC Name |
1-(5-tert-butyl-2-pentoxyphenyl)sulfonyl-4-(4-methylphenyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H38N2O3S/c1-6-7-8-19-31-24-14-11-22(26(3,4)5)20-25(24)32(29,30)28-17-15-27(16-18-28)23-12-9-21(2)10-13-23/h9-14,20H,6-8,15-19H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UDSUVQDRVXAIOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC1=C(C=C(C=C1)C(C)(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H38N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[5-Tert-butyl-2-(pentyloxy)benzenesulfonyl]-4-(4-methylphenyl)piperazine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

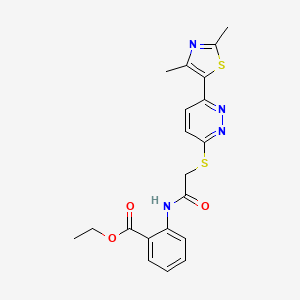

![1-(1-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-1H-pyrazol-4-yl)-3-phenethylurea](/img/structure/B2516315.png)
![1-methyl-3-(2-morpholin-4-ylethyl)-7-(2-thienyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2516318.png)

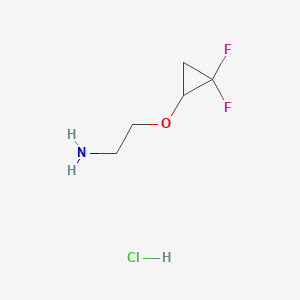
![1-[2-(2-Piperidinyl)ethyl]piperidine dihydrochloride](/img/structure/B2516321.png)
![2-Ethyl-4-(2-methylquinolin-8-yl)oxy-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidine](/img/structure/B2516322.png)
![Ethyl 4-((3-oxo-2-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)sulfonyl)benzoate](/img/structure/B2516323.png)
![Ethyl 7-(4-iodophenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2516324.png)
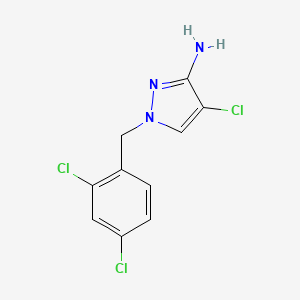
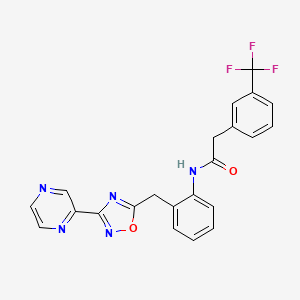
![3-[2-[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-2-oxoethyl]-6-methylpyrimidin-4-one](/img/structure/B2516332.png)
